(Rac)-galaxolidone-d6

LC-MS Method Validation Matrix Effect Correction Quantitative Bioanalysis

Quantification of Galaxolidone in environmental samples is confounded by matrix effects and analyte transformation, introducing bias with non-identical internal standards. rac Galaxolidone-d6, a stable isotope-labeled analog, co-elutes with the native analyte and corrects for extraction loss and ion suppression/enhancement. • Enables matrix-independent quantification for regulatory compliance monitoring via GC-MS/LC-MS. • Corrects for up to 70% biotransformation-driven concentration increase during wastewater treatment. • Supports distinct risk quotients for HHCB vs. HHCB-lactone (~8.6-fold toxicity difference).

Molecular Formula C18H24O2
Molecular Weight 278.4 g/mol
Cat. No. B12413323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-galaxolidone-d6
Molecular FormulaC18H24O2
Molecular Weight278.4 g/mol
Structural Identifiers
SMILESCC1COC(=O)C2=CC3=C(C=C12)C(C(C3(C)C)C)(C)C
InChIInChI=1S/C18H24O2/c1-10-9-20-16(19)13-8-15-14(7-12(10)13)17(3,4)11(2)18(15,5)6/h7-8,10-11H,9H2,1-6H3/i1D3,9D2,10D
InChIKeyPGMHPYRIXBRRQD-VNEKLVNZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac Galaxolidone-d6 (Mixture of Diastereomers): A Deuterated Internal Standard for Quantifying the Ubiquitous Musk Metabolite Galaxolidone


rac Galaxolidone-d6 (Mixture of Diastereomers) is a stable isotope-labeled analog of the synthetic polycyclic musk metabolite, rac Galaxolidone (HHCB-lactone) . With a molecular formula of C18H18D6O2 and a molecular weight of 278.42 g/mol, this compound is a mixture of diastereomers . It serves as a critical analytical tool, primarily as an internal standard for the precise quantification of non-labeled Galaxolidone in complex environmental and biological matrices using techniques like GC-MS and LC-MS/MS . Galaxolidone itself is the primary, environmentally persistent transformation product of the high-volume fragrance ingredient Galaxolide (HHCB) [1].

Why Non-Deuterated or Alternative Internal Standards Fail in Accurate Galaxolidone Quantification


The precise quantification of Galaxolidone (HHCB-lactone) in environmental and biological samples is confounded by significant matrix effects and the compound's own transformation dynamics [1]. Using non-isotopically labeled internal standards, such as structurally similar polycyclic musks (e.g., AHTN-d3) or other deuterated compounds, introduces quantification bias . Differences in chromatographic behavior, extraction recovery, and ionization efficiency between the target analyte and a non-identical internal standard lead to inaccurate, matrix-dependent results [2]. rac Galaxolidone-d6, being a stable isotope-labeled analog, exhibits nearly identical physicochemical properties to the native analyte . This co-eluting internal standard corrects for analyte loss during sample preparation and compensates for ion suppression or enhancement in the mass spectrometer source, providing the analytical accuracy and precision required for robust environmental risk assessment and regulatory compliance monitoring [3].

Quantitative Differentiation of rac Galaxolidone-d6: Key Evidence for Analytical Method Selection


Superior Chromatographic Performance of Isotope-Labeled Internal Standards over Non-Identical Analogs

rac Galaxolidone-d6 provides superior analytical accuracy compared to a non-identical deuterated internal standard like AHTN-d3, which is a structurally different polycyclic musk [1]. While AHTN-d3 can be used for multi-analyte methods, it may not fully correct for the unique matrix effects and recovery issues specific to Galaxolidone due to differences in physicochemical properties [1]. This leads to potential quantification bias [2]. In contrast, an isotope-labeled analog like rac Galaxolidone-d6 co-elutes with the native analyte, ensuring identical extraction recovery and ionization efficiency, thereby effectively compensating for sample-to-sample variability and matrix effects [2].

LC-MS Method Validation Matrix Effect Correction Quantitative Bioanalysis

Environmental Occurrence: Galaxolidone Concentrations in Sediment are Comparable to its Parent Compound, HHCB

In sediment analysis, Galaxolidone (HHCB-lactone) is not a minor trace component but a major contaminant. A study of sediments from the Chaohu Lake catchment in China found that the concentrations of HHCB-lactone were comparable to those of its parent compound, HHCB (Galaxolide) [1]. Specifically, while HHCB concentrations in river sediments ranged from 20.6 to 268 ng/g dw, the concentrations of HHCB-lactone were found at similar levels, underscoring its environmental significance [1].

Environmental Fate Sediment Analysis Polycyclic Musks

Aquatic Toxicity: Galaxolidone Exhibits ~8.6-Fold Lower Predicted No-Effect Concentration (PNEC) than its Parent Compound, HHCB

Despite its prevalence, Galaxolidone (HHCB-lac) poses a lower acute risk to aquatic life than its parent compound, Galaxolide (HHCB). A comprehensive risk assessment derived predicted no-effect concentrations (PNECs) using ECOSAR predictions and species sensitivity distribution (SSD) estimates [1]. The PNEC for HHCB was determined to be 2.14 μg L⁻¹, classifying it as a medium-to-high risk substance [1]. In contrast, the PNEC for HHCB-lac was 18.4 μg L⁻¹, indicating a low ecological risk in the aquatic environment [1].

Ecological Risk Assessment Aquatic Toxicology Environmental Safety

Wastewater Treatment Behavior: Galaxolidone Concentrations Increase Up to 70% During Activated Sludge Process

In wastewater treatment plants (WWTPs), Galaxolidone (HHCB-lactone) exhibits a unique behavior compared to other polycyclic musks. While the parent compound HHCB and Tonalide (AHTN) show modest removal efficiencies of 20% and 50%, respectively, due to adsorption [1][2], the concentration of HHCB-lactone was observed to increase by up to 70% during the biological treatment stage [2]. This increase is attributed to the biotransformation of the parental compound HHCB into HHCB-lactone [1][2].

Wastewater Treatment Micropollutant Removal Biotransformation

Analytical Method Precision: GC-MS/MS Method for Galaxolidone Enantiomers Demonstrates Excellent Intra- and Inter-Day Precision

A validated enantioselective GC-MS/MS method for the analysis of HHCB-lactone (Galaxolidone) in sewage sludge achieved high precision [1]. Using this method, the intra-day precision for all single enantiomers of HHCB-lactone ranged from 0.8% to 3.8% relative standard deviation (RSD), and the inter-day precision ranged from 4.2% to 8.3% RSD [1]. This high level of precision is essential for tracking the enantioselective degradation of HHCB in the environment [1].

Enantiomeric Analysis GC-MS/MS Method Validation Sewage Sludge

High-Impact Application Scenarios for rac Galaxolidone-d6 in Environmental and Analytical Science


Accurate Quantification of Galaxolidone in Wastewater and Surface Water for Regulatory Compliance

rac Galaxolidone-d6 is essential for environmental monitoring laboratories performing regulatory compliance testing of wastewater effluents and surface waters. The compound's behavior during wastewater treatment—specifically its increase in concentration by up to 70% due to biotransformation [1]—necessitates accurate, matrix-independent quantification. Using rac Galaxolidone-d6 as an internal standard in validated LC-MS/MS or GC-MS methods [2] allows for the precise measurement of Galaxolidone levels, which is critical for assessing compliance with emerging environmental quality standards and understanding the fate of personal care product micropollutants.

Refined Aquatic Ecological Risk Assessment of Polycyclic Musk Contamination

Risk assessors and environmental toxicologists require separate, accurate concentration data for HHCB and its metabolite Galaxolidone because they exhibit an ~8.6-fold difference in aquatic toxicity [1]. Using rac Galaxolidone-d6 to generate high-fidelity quantitative data ensures that risk quotients (RQs) for HHCB-lac are not confounded by analytical error. This allows for a more nuanced and scientifically defensible assessment of ecological risk, distinguishing the medium-to-high risk posed by the parent HHCB from the low risk posed by the metabolite HHCB-lac [1].

Source Apportionment and Fate Studies of Musk Fragrances in Sediment Cores

Researchers conducting environmental forensics and fate studies in sediments can utilize rac Galaxolidone-d6 for the precise measurement of HHCB-lactone. The finding that HHCB-lactone concentrations are comparable to HHCB in many river sediments [2] establishes it as a key marker for historical contamination. Accurate quantification using the isotope-labeled standard enables the calculation of robust diagnostic ratios (e.g., HHCB-lactone/HHCB) [2], which are powerful tools for differentiating between direct industrial/municipal discharge and in-situ degradation of the parent compound in the natural environment.

Enantioselective Fate and Degradation Pathway Elucidation

Environmental chemists investigating the stereoselective fate of chiral pollutants can employ rac Galaxolidone-d6 in enantioselective analytical methods. The established GC-MS/MS method for enantiomeric analysis of HHCB-lactone demonstrates the feasibility of separating and quantifying its stereoisomers with high precision (intra-day RSD <3.8%) [3]. Using the deuterated internal standard is critical for maintaining this high precision and accurately determining enantiomeric fractions (EFs) [3], which provide key insights into biologically-mediated degradation pathways and the preferential transformation of specific enantiomers in wastewater treatment plants and the environment.

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